

# TFAX 488, SE Dilithium Salt: Application Notes and Protocols for Oligonucleotide Labeling

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

TFAX 488, SE (Succinimidyl Ester) dilithium salt is a high-performance, amine-reactive fluorescent dye designed for the covalent labeling of biomolecules, particularly oligonucleotides. This bright and photostable green fluorescent dye is an excellent tool for a wide range of applications in molecular biology and drug development, including fluorescence in situ hybridization (FISH), flow cytometry, and super-resolution microscopy. Its succinimidyl ester functional group readily reacts with primary amino groups on modified oligonucleotides to form a stable amide bond, ensuring a robust and permanent label. This document provides detailed protocols and application notes for the successful labeling of oligonucleotides with TFAX 488, SE dilithium salt.

## **Properties of TFAX 488 Dye**

TFAX 488 is characterized by its strong absorption in the blue region of the visible spectrum and intense green fluorescence emission. These properties, along with its high quantum yield and photostability, make it a superior alternative to other common green fluorophores like FITC.

## **Spectroscopic and Physicochemical Properties**



Property	Value	Reference
Excitation Maximum (λabs)	495 nm	[1]
Emission Maximum (λem)	515 nm	[1]
Extinction Coefficient (ε)	73,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Quantum Yield (Φ)	0.92	[1]
Reactive Group	Succinimidyl Ester (SE)	N/A
Reactivity	Primary Amines	N/A
pH Sensitivity	Insensitive in the range of pH 4-10	[1]

# Protocol for Labeling Amino-Modified Oligonucleotides

This protocol is designed for the covalent conjugation of TFAX 488, SE dilithium salt to oligonucleotides containing a primary amine modification (e.g., 5'-amino-modifier C6).

## **Materials and Reagents**

- · Amine-modified oligonucleotide
- TFAX 488, SE dilithium salt
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- 3 M Sodium Chloride (NaCl)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Nuclease-free water



- Microcentrifuge tubes
- Refrigerated microcentrifuge
- HPLC system with a reverse-phase column (optional, for high-purity applications)

## **Experimental Protocol**

- 1. Preparation of Amine-Modified Oligonucleotide:
- To ensure efficient labeling, the amine-modified oligonucleotide should be free of any aminecontaining buffers (e.g., Tris) or salts.
- If necessary, purify the oligonucleotide by ethanol precipitation:
  - Dissolve the oligonucleotide in 100 μL of nuclease-free water.
  - Add 1/10th volume of 3 M NaCl and 2.5 volumes of ice-cold 100% ethanol.
  - Mix thoroughly and incubate at -20°C for at least 30 minutes.
  - Centrifuge at >12,000 x g for 30 minutes at  $4^{\circ}$ C.
  - Carefully decant the supernatant.
  - Wash the pellet twice with ice-cold 70% ethanol, centrifuging for 5 minutes each time.
  - Air-dry the pellet for 5-10 minutes. Do not over-dry.
  - Resuspend the oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.
- 2. Preparation of TFAX 488, SE Stock Solution:
- Immediately before use, prepare a 10-20 mM stock solution of TFAX 488, SE dilithium salt in anhydrous DMF or DMSO.
- Allow the vial of the dye to equilibrate to room temperature before opening to prevent moisture condensation.



- Briefly centrifuge the vial to collect the powder at the bottom.
- Add the appropriate volume of anhydrous solvent and vortex thoroughly to dissolve the dye completely.

#### 3. Labeling Reaction:

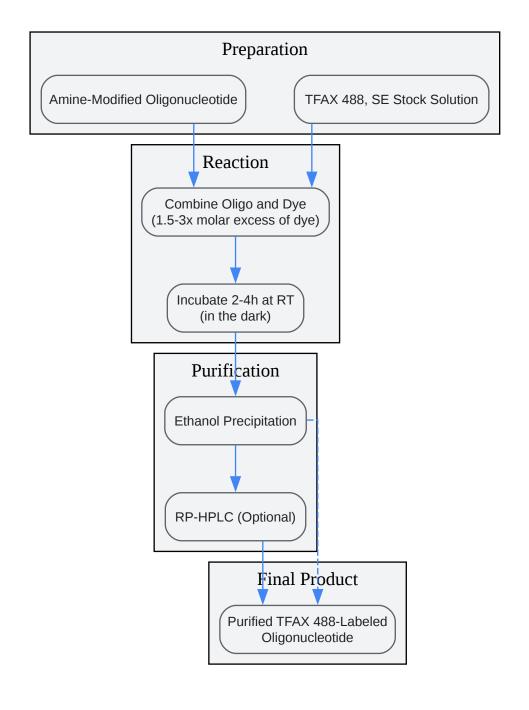
- In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the TFAX 488, SE stock solution. A 1.5 to 3-fold molar excess of the dye over the oligonucleotide is recommended as a starting point.
- The final reaction volume should be kept small to maintain a high concentration of reactants.
- Incubate the reaction mixture for 2-4 hours at room temperature in the dark. Gentle mixing during incubation can improve labeling efficiency.
- 4. Purification of the Labeled Oligonucleotide:
- After the incubation, the labeled oligonucleotide needs to be purified from the unreacted dye and any side products. Ethanol precipitation is a common first step.
  - Add 1/10th volume of 3 M NaCl and 2.5 volumes of ice-cold 100% ethanol to the reaction mixture.
  - Mix well and incubate at -20°C for at least 30 minutes.
  - Centrifuge at >12,000 x g for 30 minutes at 4°C.
  - Carefully remove the supernatant.
  - Wash the pellet twice with ice-cold 70% ethanol.
  - Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer (e.g., TE buffer).
- For applications requiring high purity, further purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.



- Use a C18 column and a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA).
- Monitor the elution profile at 260 nm (for the oligonucleotide) and 495 nm (for the TFAX 488 dye).
- Collect the fractions containing the dual-labeled peak, which corresponds to the successfully labeled oligonucleotide.
- Lyophilize the purified product.
- 5. Quantification and Storage:
- Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
- The degree of labeling can be estimated by measuring the absorbance at 495 nm and using the extinction coefficient of TFAX 488.
- Store the purified TFAX 488-labeled oligonucleotide at -20°C, protected from light. For long-term storage, -80°C is recommended.

## Experimental Workflow and Diagrams Oligonucleotide Labeling and Purification Workflow





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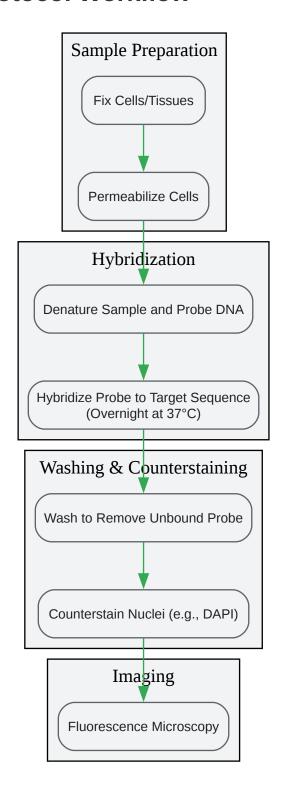
Caption: Workflow for labeling oligonucleotides with TFAX 488, SE.

# Application: Fluorescence In Situ Hybridization (FISH)



TFAX 488-labeled oligonucleotides are excellent probes for FISH, a powerful technique to visualize specific DNA or RNA sequences within cells or tissues.[2][3][4][5][6]

## **General FISH Protocol Workflow**



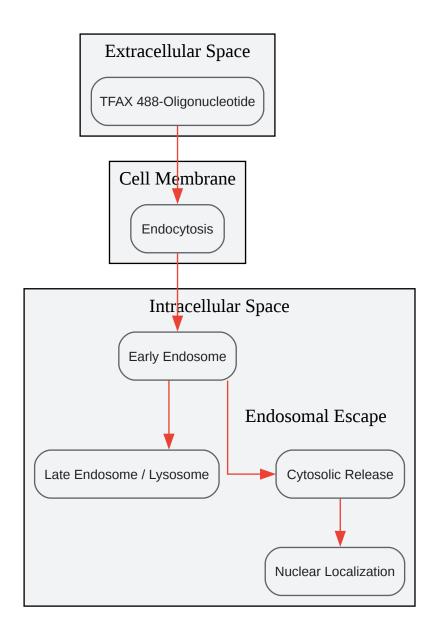


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Caption: A generalized workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

## **Cellular Uptake and Localization Pathway**

Fluorescently labeled oligonucleotides are widely used to study their uptake, intracellular trafficking, and localization. The following diagram illustrates a general pathway for the cellular uptake of a TFAX 488-labeled oligonucleotide.



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Caption: General pathway of cellular uptake and trafficking of a labeled oligonucleotide.

#### Conclusion

TFAX 488, SE dilithium salt is a versatile and robust fluorescent dye for labeling aminomodified oligonucleotides. The protocols and information provided herein offer a comprehensive guide for researchers to successfully conjugate this dye and utilize the labeled oligonucleotides in various advanced biological applications. The high fluorescence intensity, photostability, and low pH sensitivity of TFAX 488 make it an invaluable tool for generating high-quality data in cellular imaging and analysis.

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